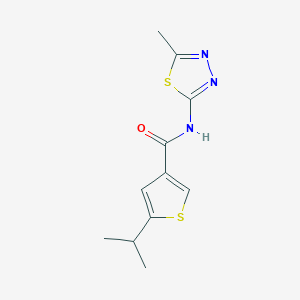![molecular formula C17H21NO3S B4677074 N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide
Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound with potent antitumor activity in preclinical models. Since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and potential clinical application.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has been shown to activate the transcription factor NF-kB, leading to the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These cytokines are thought to play a role in the antitumor activity of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide.
Biochemical and Physiological Effects
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical models, it has been shown to induce tumor necrosis and inhibit angiogenesis, leading to tumor regression. N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to enhance the activity of chemotherapy and radiation therapy in preclinical models. In addition, N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has been shown to induce the production of cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide as a research tool is its potent antitumor activity in preclinical models. This makes it a valuable tool for studying the mechanisms of tumor growth and regression. However, N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to have toxic effects in some preclinical models, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective analogs of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide. Another area of interest is the development of combination therapies that include N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide and other anticancer agents. Finally, further research is needed to fully understand the mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide and its potential clinical application.
Scientific Research Applications
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential as an anticancer agent. In preclinical models, it has been shown to induce tumor necrosis and inhibit angiogenesis, leading to tumor regression. N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has also been shown to enhance the activity of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-5-6-13(2)17(11-12)14(3)18-22(19,20)16-9-7-15(21-4)8-10-16/h5-11,14,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBBFYKKQMMKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(ethylsulfonyl)-N'-[4-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4677005.png)
![2-(isopropylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4677009.png)
![methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4677015.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677021.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4677023.png)
![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4677026.png)
![5-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4677029.png)
![2-{5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B4677035.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4677042.png)



![N-(5-chloro-2-pyridinyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677084.png)